3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-1-ETHYL-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-1-ETHYL-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of catalysts, such as palladium or rhodium complexes, and various reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-1-ETHYL-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-1-ETHYL-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler compound with a similar core structure, but lacking the additional functional groups present in the target compound.
Indole derivatives: Compounds that share the indole moiety, but differ in their overall structure and functional groups.
Pyrrole derivatives: Compounds containing the pyrrole ring, which may have different substituents and properties.
Uniqueness
The uniqueness of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-1-ETHYL-4’-HYDROXY-1’-(2-METHOXYETHYL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-ethyl-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H24N2O7/c1-3-26-17-7-5-4-6-16(17)25(24(26)31)20(22(29)23(30)27(25)10-11-32-2)21(28)15-8-9-18-19(14-15)34-13-12-33-18/h4-9,14,28H,3,10-13H2,1-2H3/b21-20- |
InChI Key |
OWISIZRLLOGWEG-MRCUWXFGSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
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